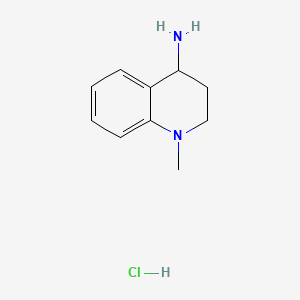

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-12-7-6-9(11)8-4-2-3-5-10(8)12;/h2-5,9H,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTNPUTYOCNYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-Acylphenethylamine Precursors

In a representative protocol (Scheme 1), 3-methoxyphenyl acetic acid (58 ) is converted to its amide (60 ) via coupling with methylamine. Reduction of 60 using lithium aluminum hydride (LiAlH₄) yields the secondary amine (61 ), which undergoes acylation with acetyl chloride to form 62 . Cyclization of 62 under Bischler–Nepieralski conditions (POCl₃, reflux) generates the dihydroisoquinoline intermediate, which is reduced with sodium borohydride (NaBH₄) to afford 1-methyl-1,2,3,4-tetrahydroquinoline (63 ). Subsequent amination at the 4-position via nucleophilic substitution or reductive amination introduces the amine group, followed by hydrochloride salt formation.

Key Conditions :

-

Cyclization : POCl₃, 80–100°C, 4–6 hours.

-

Reduction : NaBH₄ in methanol, 0°C to room temperature.

Hydroaminoalkylation and Intramolecular Buchwald–Hartwig Amination

A modern two-step strategy combines titanium-catalyzed hydroaminoalkylation with palladium-mediated cyclization (Scheme 2).

Regioselective Hydroaminoalkylation

Ortho-chlorostyrene reacts with N-methylaniline in the presence of a 2,6-bis(phenylamino)pyridinato titanium catalyst, yielding a linear adduct with >90% regioselectivity. The chlorine substituent directs subsequent intramolecular Buchwald–Hartwig amination.

Buchwald–Hartwig Cyclization

The linear adduct undergoes palladium-catalyzed (Pd₂(dba)₃, Xantphos) coupling with a base (Cs₂CO₃) in toluene at 110°C, forming the tetrahydroquinoline core. Final hydrochlorination with HCl in ethanol provides the target compound.

Key Conditions :

Alkylation-Reduction Sequences

Reductive Amination of Ketone Intermediates

A patent route (Example 17C) describes the synthesis starting from 1-methyl-1,2,3,4-tetrahydroquinolin-4-one. The ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, followed by HCl treatment to isolate the hydrochloride salt.

Key Conditions :

LiAlH₄-Mediated Reduction of Amides

In a related approach (Scheme 3), an N-methylamide derivative is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the tertiary amine. For example, reduction of 15 (1.0 equiv) with 1M LiAlH₄ in THF at 0°C affords 1-methyl-1,2,3,4-tetrahydroquinoline, which is subsequently aminated at the 4-position.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride, often referred to as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications in various scientific research domains, particularly focusing on its neuroprotective properties, potential therapeutic uses in pain management and substance abuse treatment, as well as its synthesis and structural activity relationships.

Neuroprotective Properties

1MeTIQ has been identified as a neuroprotectant with the ability to counteract neurotoxic effects associated with various conditions. Research indicates that it can effectively antagonize the behavioral syndromes induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone. These findings suggest that 1MeTIQ may play a role in protecting dopaminergic neurons from degeneration, which is critical in diseases like Parkinson's disease .

Pain Management

Recent studies have highlighted the potential of 1MeTIQ in managing diabetic neuropathic pain (DPN). In animal models, acute administration of 1MeTIQ has demonstrated significant antihyperalgesic and antiallodynic effects comparable to established treatments like gabapentin. The compound appears to restore altered neurotransmitter levels associated with neuropathic pain conditions .

Case Study: Diabetic Neuropathic Pain

In a study involving streptozotocin-induced diabetic mice:

- Dosage : 15–45 mg/kg of 1MeTIQ was administered intraperitoneally.

- Results : The treatment effectively reversed mechanical allodynia and thermal hyperalgesia. Additionally, it restored serotonin and dopamine concentrations in the brain regions affected by diabetes .

Substance Abuse Treatment

The compound also shows promise in treating substance abuse disorders. It has been reported to attenuate cravings and withdrawal symptoms in models of cocaine addiction. The proposed mechanism involves modulation of the dopaminergic system, which is often dysregulated in addiction .

Synthesis and Structural Activity Relationships

The synthesis of 1MeTIQ typically involves methods that yield high purity and enantiomeric excess. For instance, microwave-assisted methods have been employed for efficient synthesis with high yields .

Structural Activity Relationships (SAR)

Research into SAR has revealed that modifications on the tetrahydroisoquinoline scaffold can significantly influence biological activity. Compounds derived from this scaffold have shown varied effects against different targets:

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Pharmacological Potential

- Neuroprotection: Modafinil, a structurally distinct compound with a 1,2,3,6-tetrahydropyridine core, demonstrates neuroprotective effects in Parkinsonian models by preserving dopamine levels . While direct evidence for the target compound is lacking, its tetrahydroquinoline scaffold suggests possible CNS activity.

- Gastrointestinal Applications: Revaprazan’s tetrahydroisoquinoline fragment highlights the role of saturated heterocycles in targeting gastric acid pumps. The target compound’s simpler structure lacks the pyrimidine and fluorophenyl groups necessary for this activity but could serve as a scaffold for further derivatization .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride (1MeTHQ) is a derivative of tetrahydroquinoline, a compound that has garnered significant attention due to its diverse biological activities. This article reviews the pharmacological properties of 1MeTHQ, focusing on its neuroprotective effects, potential in treating neurodegenerative disorders, and its role in modulating neurotransmitter systems.

Chemical Structure and Properties

1MeTHQ is characterized by its tetrahydroquinoline core structure, which contributes to its biological activity. The methyl group at the nitrogen atom enhances its lipophilicity and ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) applications.

Biological Activity Overview

1MeTHQ exhibits a broad spectrum of biological activities:

- Neuroprotective Effects : It has been shown to protect neuronal cells against neurotoxins such as MPTP and rotenone, which are known to induce Parkinsonian symptoms in animal models. Studies indicate that 1MeTHQ may exert neuroprotection through mechanisms including:

- Anti-addictive Properties : Research indicates that 1MeTHQ may reduce cravings in substance abuse contexts. In rodent models, it has demonstrated the ability to attenuate cocaine-seeking behavior .

- Effects on Dopamine Metabolism : 1MeTHQ influences dopamine levels in the brain, which is critical for its neuroprotective effects and potential therapeutic applications in disorders like schizophrenia and depression .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of 1MeTHQ:

Table 1: Summary of Key Research Findings on 1MeTHQ

Neuroprotective Mechanisms

Research indicates that the neuroprotective effects of 1MeTHQ may involve several pathways:

- MAO Inhibition : By inhibiting MAO activity, 1MeTHQ reduces the breakdown of monoamines such as serotonin and dopamine, potentially improving mood and cognitive function.

- Antioxidant Activity : The compound's ability to scavenge free radicals helps mitigate oxidative stress, which is a contributing factor in many neurodegenerative diseases .

- Glutamate Modulation : By antagonizing excessive glutamatergic activity, 1MeTHQ may protect neurons from excitotoxicity, a common mechanism underlying neurodegeneration .

Structural Activity Relationship (SAR)

The biological activity of tetrahydroquinoline derivatives like 1MeTHQ is heavily influenced by their structural features. Modifications at various positions on the tetrahydroquinoline scaffold can lead to significant changes in potency and selectivity for biological targets.

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Methyl group at N(1) | Increased lipophilicity and CNS penetration |

| Substitution at C(3) or C(4) | Altered binding affinity for nNOS; affects analgesic properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (CH₂Cl₂) under mild acidic conditions (e.g., acetic acid), yielding 89–98% for structurally related tetrahydroquinoline derivatives . Optimization involves adjusting stoichiometric ratios (e.g., 1.2 equivalents of methylamine) and temperature (room temperature vs. reflux). Solvent polarity also impacts yield; THF or DMF may enhance solubility of intermediates .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

- Methodological Answer :

- 1H NMR : Confirms structural integrity via methyl group signals (δ 1.2–1.5 ppm) and aromatic proton environments (δ 6.5–8.5 ppm) .

- ESI-MS : Validates molecular weight (e.g., m/z 215.7 for related hydrochlorides) .

- HPLC : Assesses purity (≥95% via UV detection at 254 nm) using C18 columns and methanol/water gradients .

Q. What storage conditions ensure long-term stability of this hydrochloride salt?

- Methodological Answer : Store in airtight, light-resistant containers under argon at 2–8°C to prevent hygroscopic degradation. Periodic purity checks via HPLC are advised, as demonstrated for similar amine hydrochlorides .

Q. How can purification be optimized to remove unreacted starting materials?

- Methodological Answer : Use sequential chromatography (silica gel, eluting with CH₂Cl₂/MeOH 95:5) followed by recrystallization in ethanol/water mixtures. For persistent impurities, ion-exchange resins (e.g., Dowex®) effectively isolate cationic amine products .

Advanced Research Questions

Q. How should researchers resolve discrepancies between theoretical and observed molecular ion peaks in mass spectrometry?

- Methodological Answer : Investigate adduct formation (e.g., [M+Na]+) or in-source fragmentation using high-resolution MS (HRMS). Compare with deuterated analogs (e.g., Methylamine-d₅·DCl) to confirm isotopic patterns . Adjust ionization parameters (e.g., ESI voltage) to minimize decomposition .

Q. What mechanistic studies elucidate the formation pathway under acidic conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIEs) : Use deuterated methylamine (CH₃ND₂·DCl) to track proton transfer steps in reductive amination .

- In Situ FT-IR : Monitor intermediate imine formation (C=N stretch at ~1640 cm⁻¹) and reduction to the amine .

Q. What strategies enhance biological activity through structural modifications?

- Methodological Answer :

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., 8-fluoro) via nitration/halogenation, improving receptor binding .

- Side-Chain Functionalization : Attach dimethylaminoethyl groups via alkylation (e.g., 2-(dimethylamino)ethyl chloride) to increase solubility and target affinity .

Q. How can catalytic methods improve synthesis efficiency?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Pd(dba)₂/BINAP) enables C–N bond formation with aryl halides, achieving 52% yield in related quinoline derivatives. Optimize ligand-to-metal ratios (1:1.2) and base selection (t-BuONa vs. Cs₂CO₃) .

Q. What approaches minimize by-products during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.